molecular formula C9H16O2 B14731553 Cyclopentyl isobutyrate CAS No. 6290-14-8

Cyclopentyl isobutyrate

Cat. No.: B14731553
CAS No.: 6290-14-8
M. Wt: 156.22 g/mol
InChI Key: MKIBNFZXBZAOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl isobutyrate is an ester derived from isobutyric acid and cyclopentanol. Esters of isobutyric acid are widely used in flavoring, fragrances, and industrial synthesis due to their volatile and aromatic characteristics. This article compares this compound with structurally similar esters, leveraging available evidence to infer trends in physical properties, applications, and safety.

Properties

CAS No.

6290-14-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

cyclopentyl 2-methylpropanoate

InChI

InChI=1S/C9H16O2/c1-7(2)9(10)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3

InChI Key

MKIBNFZXBZAOJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl isobutyrate can be synthesized through the esterification of cyclopentanol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where cyclopentanol and isobutyric acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis of cyclopentyl isobutyrate can occur under acidic or basic conditions:

  • Acidic hydrolysis : In HCl or H₂SO₄, the ester cleaves to form cyclopentanol and isobutyric acid.

  • Basic hydrolysis : Using NaOH or KOH, the reaction generates cyclopentanol and the sodium/potassium salt of isobutyric acid.

These reactions are thermodynamically driven, with the extent of hydrolysis dependent on pH and temperature. While direct data for this compound are unavailable, analogous esters (e.g., methyl α-isobutyryloxyisobutyrate) show complete consumption under similar conditions .

Transesterification

This compound can undergo transesterification with alcohols (e.g., ethanol) in the presence of catalysts like titanium ethoxide:

  • Mechanism : The ester exchanges its alcohol moiety (cyclopentanol) with another alcohol (e.g., ethanol), forming a new ester (e.g., ethyl isobutyrate) and releasing cyclopentanol.

  • Example : Methyl α-hydroxyisobutyrate transesterifies with ethanol under reflux for 96 hours to yield ethyl α-hydroxyisobutyrate (97% yield) .

Alcohol Catalyst Conditions Yield Reference
EthanolTitanium ethoxideReflux, 96 hr97%

Analytical Characterization

  • NMR Spectroscopy : For analogous esters (e.g., methyl α-isobutyryloxyisobutyrate), ¹H NMR shows diagnostic signals for methyl groups (δ 1.16–1.54 ppm) and ester carbonyls (δ 173–177 ppm) . this compound would exhibit similar patterns, with cyclopentyl protons likely in the δ 1.5–2.5 ppm range.

  • GC-MS : High-purity esters (e.g., >99% GC purity) are achievable through distillation, as demonstrated in transesterification reactions .

Scientific Research Applications

Cyclopentyl isobutyrate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound’s ester group makes it a candidate for studying enzyme-catalyzed reactions involving esters.

    Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

Cyclopentyl isobutyrate can be compared to other esters such as:

  • Cyclopentyl acetate
  • Cyclopentyl propionate
  • Isobutyl acetate

Uniqueness: this compound is unique due to its specific combination of a cyclopentane ring and an isobutyrate group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other esters may not be as effective.

Comparison with Similar Compounds

Research Findings and Trends

  • Market Trends : Cyclopentyl derivatives (e.g., isocyanates) show growth in pharmaceuticals and agrochemicals, suggesting this compound could follow similar demand patterns .
  • Synthetic Routes : Cyclopentyl esters are often synthesized via acid-catalyzed esterification, akin to methods for isobutyl isobutyrate .
  • Regulatory Considerations : Esters like isobutyl isobutyrate require rigorous toxicity testing, which would extend to cyclopentyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.